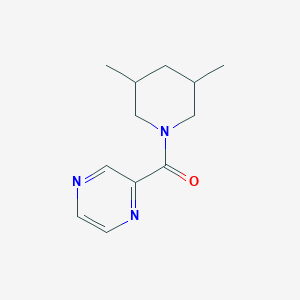![molecular formula C14H18N2O2 B7459805 N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide, commonly known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate a variety of physiological processes. URB597 has been extensively studied for its potential therapeutic applications in various disorders, including pain, anxiety, and addiction.
Mécanisme D'action
URB597 works by inhibiting N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide, the enzyme responsible for breaking down endocannabinoids. This leads to an increase in endocannabinoid levels in the brain, which can have a variety of effects on physiological processes, including pain perception, anxiety, and addiction.
Biochemical and Physiological Effects:
URB597 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models, URB597 has been shown to increase endocannabinoid levels in the brain, leading to analgesic and anxiolytic effects. Additionally, URB597 has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
URB597 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide, which means that it does not interact with other enzymes in the body. Additionally, URB597 has a long half-life, which allows for sustained inhibition of N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide. However, URB597 has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, URB597 can be expensive to synthesize, which may limit its use in some laboratories.
Orientations Futures
There are several potential future directions for research on URB597. One area of interest is the potential use of URB597 as a treatment for substance use disorders. Additional studies are needed to determine the efficacy and safety of URB597 in humans. Another area of interest is the potential use of URB597 in the treatment of pain and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of URB597 for these indications. Finally, additional research is needed to better understand the biochemical and physiological effects of URB597, as well as its potential interactions with other drugs and enzymes in the body.
Méthodes De Synthèse
URB597 can be synthesized through a multi-step process involving the reaction of 2-(3-bromopropyl)benzofuran with dimethylamine followed by a sequence of reactions involving various reagents and solvents. The final product is a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
URB597 has been extensively studied for its potential therapeutic applications in various disorders, including pain, anxiety, and addiction. In preclinical studies, URB597 has been shown to increase endocannabinoid levels in the brain, leading to analgesic and anxiolytic effects. Additionally, URB597 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2)9-5-8-15-14(17)13-10-11-6-3-4-7-12(11)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYBHKVQSVUCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)

![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)

![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)




![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)


![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
